

analytical method validation for N-(4-bromo-2-fluorophenyl)propanamide quantification

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Compound of Interest

Compound Name: *N*-(4-bromo-2-fluorophenyl)propanamide

Cat. No.: B291324

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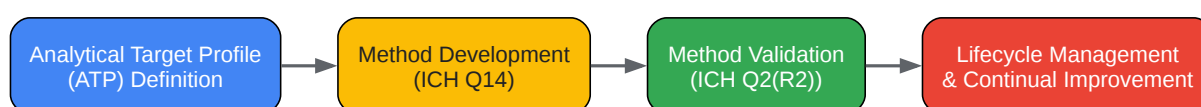
Title: Analytical Method Validation for **N-(4-bromo-2-fluorophenyl)propanamide**
Quantification: HPLC-UV vs. UHPLC-MS/MS

Executive Summary **N-(4-bromo-2-fluorophenyl)propanamide** is a highly versatile, halogenated synthetic building block utilized in the development of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Because of its unique structural features—a polarizable bromine atom and a highly electronegative ortho-fluorine—precise analytical control is required during drug substance manufacturing. This guide objectively compares High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS) for the quantification of this compound. Furthermore, it provides a comprehensive, step-by-step methodology for validating these methods in strict adherence to the modernized ICH Q2(R2) guidelines[1].

Analytical Target Profile (ATP) & Mechanistic Causality

Under the ICH Q14 framework, method development is no longer a trial-and-error exercise but begins with defining the Analytical Target Profile (ATP)[2]. The choice of analytical technique must be causally linked to the molecule's physicochemical properties:

- **Chromatographic Behavior:** The heavy, polarizable bromine atom significantly increases the molecule's lipophilicity, leading to strong retention on reversed-phase C18 stationary phases. Conversely, the ortho-fluorine atom introduces steric and electronic shielding around the amide bond, altering its hydrogen-bonding interaction with the aqueous mobile phase.
- **HPLC-UV Rationale:** The conjugated π -system of the halogenated phenyl ring, coupled with the amide carbonyl, provides a robust chromophore with a λ_{max} near 254 nm[3]. HPLC-UV is causally selected for routine assay (bulk purity) because UV response is highly linear over a wide dynamic range (e.g., 1–150 $\mu\text{g/mL}$) and is not subject to the ionization suppression commonly seen in mass spectrometry.
- **UHPLC-MS/MS Rationale:** Bromine possesses a unique isotopic distribution (~50.7% ^{79}Br and ~49.3% ^{81}Br). In Electrospray Ionization (ESI+), this yields a distinctive 1:1 doublet at m/z 246.0 and 248.0 $[\text{M}+\text{H}]^+$. Monitoring the specific transitions (e.g., m/z 246 \rightarrow 190 and 248 \rightarrow 192) provides absolute structural specificity. MS/MS is causally selected for trace-level quantification (e.g., genotoxic impurity screening or pharmacokinetic matrix analysis) where sub-ppm sensitivity is mandatory.



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Fig 1: Modern analytical procedure lifecycle integrating ICH Q14 and Q2(R2).

Performance Comparison: HPLC-UV vs. UHPLC-MS/MS

The following table summarizes the validation performance metrics for **N-(4-bromo-2-fluorophenyl)propanamide** quantification, demonstrating the operational envelope of each

technique based on ICH Q2(R2) parameters.

| Validation Parameter (ICH Q2(R2)) | HPLC-UV (Assay / Purity) | UHPLC-MS/MS (Trace Analysis) |
|-----------------------------------|--|--|
| Specificity | Baseline resolution ($R_s > 2.0$) from known synthetic impurities. | Absolute isotopic specificity (79 Br/ 81 Br transitions). |
| Linear Range | 1.0 μ g/mL to 150 μ g/mL | 1.0 ng/mL to 500 ng/mL |
| Limit of Detection (LOD) | 0.1 μ g/mL (S/N > 3) | 0.2 ng/mL (S/N > 3) |
| Limit of Quantitation (LOQ) | 0.3 μ g/mL (S/N > 10) | 0.5 ng/mL (S/N > 10) |
| Accuracy (Recovery) | 98.5% – 101.2% | 92.0% – 108.5% (Matrix dependent) |
| Precision (%RSD) | <1.0% (Repeatability) | <5.0% (Repeatability) |
| Run Time | 15 minutes (Gradient) | 4.5 minutes (Gradient) |

Step-by-Step Validation Protocol (Self-Validating System)

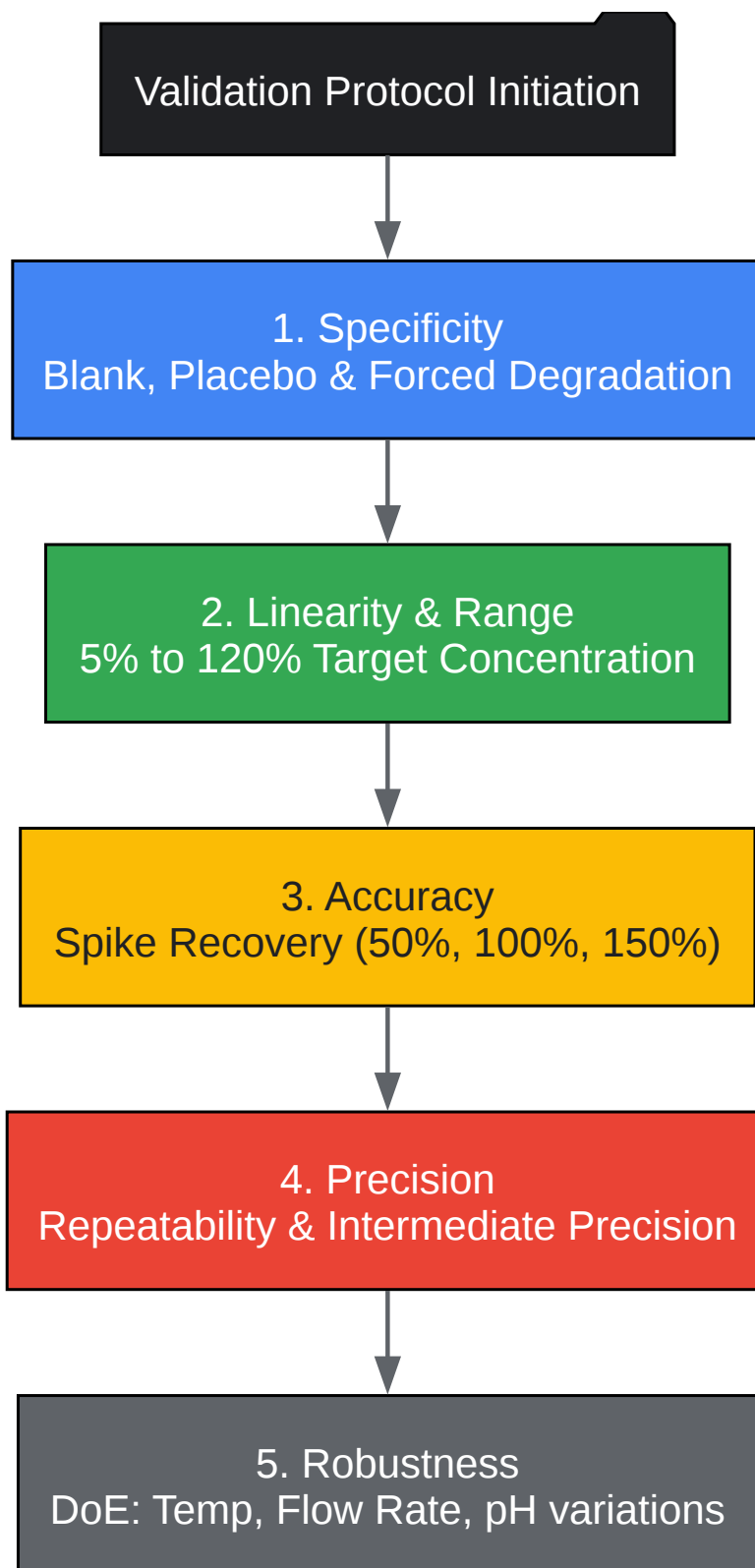
To ensure scientific integrity, the validation protocol must be a self-validating system. This means System Suitability Testing (SST) and bracketing standards are embedded within the workflow to mathematically prove instrument stability before and during data acquisition[2].

Phase 1: Preparation and System Suitability

- Diluent Selection: Prepare a 50:50 (v/v) mixture of LC-MS grade Water and Acetonitrile.
 - Causality: Matching the sample diluent to the initial mobile phase conditions prevents the "solvent effect," which causes peak fronting or splitting for early-eluting compounds.
- Standard Preparation: Accurately weigh 50.0 mg of **N-(4-bromo-2-fluorophenyl)propanamide** reference standard. Dissolve in 50 mL of diluent to create a 1.0 mg/mL stock. Dilute to a working target concentration of 50 μ g/mL.

- System Suitability Testing (SST): Inject the 50 μ g/mL standard six consecutive times.
 - Acceptance Criteria: Retention time %RSD \leq 1.0% , Peak Area %RSD \leq 2.0% , Tailing Factor (Tf) \leq 1.5 , Theoretical Plates (N) \geq 2000 .
 - Logic: Passing SST proves the chromatographic system is equilibrated and capable of precise measurement before any validation samples are consumed.

Phase 2: Execution of ICH Q2(R2) Parameters



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Fig 2: Sequential experimental workflow for analytical method validation.

- Step 1: Specificity (Forced Degradation)
 - Procedure: Subject the API to stress conditions: 0.1N HCl (Acidic), 0.1N NaOH (Basic), 3% H₂O₂(Oxidative), 60°C (Thermal), and UV light (Photolytic) for 24 hours. Inject stressed samples alongside a diluent blank.
 - Causality: The amide bond is susceptible to hydrolysis under extreme pH, yielding 4-bromo-2-fluoroaniline and propionic acid. Specificity is proven if the **N-(4-bromo-2-fluorophenyl)propanamide** peak is baseline resolved ($R_s > 2.0$) from these degradation products, ensuring the method is stability-indicating[4].
- Step 2: Linearity and Range
 - Procedure: Prepare calibration standards at 5%, 25%, 50%, 75%, 100%, and 120% of the target concentration (50 µg/mL). Inject each level in triplicate.
 - Data Treatment: Perform linear regression analysis (Peak Area vs. Concentration).
 - Acceptance Criteria: Correlation coefficient (R^2) ≥ 0.999 . The y-intercept should be $\leq 2.0\%$ of the 100% level response[1].
- Step 3: Accuracy (Spike Recovery)
 - Procedure: Spike known amounts of the reference standard into a synthetic matrix (or diluent) at 50%, 100%, and 150% levels. Prepare three independent replicates per level (9 samples total).
 - Causality: This proves that the matrix does not cause signal enhancement or suppression. Calculate % Recovery = (Measured Concentration / Theoretical Spiked Concentration) × 100.
- Step 4: Precision (Repeatability & Intermediate Precision)
 - Procedure: For Repeatability, prepare six independent sample solutions at the 100% concentration level and analyze them on the same day, by the same analyst, on the same instrument. For Intermediate Precision, repeat the process on a different day, with a different analyst, using a different HPLC column lot.

- Acceptance Criteria: The overall %RSD of the assay results must be $\leq 2.0\%$.
- Step 5: Robustness (Quality by Design Approach)
 - Procedure: Introduce deliberate, small variations to the method parameters: Column temperature ($\pm 5^\circ$ C), Flow rate (± 0.1 mL/min), and Mobile phase pH (± 0.2 units).
 - Logic: By utilizing a Design of Experiments (DoE) approach to robustness, we map the Method Operable Design Region (MODR). If SST criteria remain passing across all variations, the method is deemed robust for routine QC deployment.

References

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